8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the spirocyclic diazaspirodecane family, characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The structure includes a benzyl group at position 8, a 2-chlorobenzoyl moiety at position 4, and a carboxylic acid at position 3 (Figure 1). The spirocyclic framework introduces conformational rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
8-benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c23-18-9-5-4-8-17(18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTFNKVCSFSVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Benzylethanolamine with 2-Chloro-N-(2-hydroxyethyl)acetamide
A common route involves reacting N-benzylethanolamine with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF). The hydroxyl and amine groups undergo intramolecular nucleophilic attack, forming the spirocyclic ether and amide bonds.
Reaction Conditions :
Mechanistic Insight:
The base deprotonates the hydroxyl group, enabling nucleophilic attack on the adjacent carbonyl carbon. Simultaneously, the amine attacks the chloro-substituted carbon, resulting in spiro ring closure.
Introduction of the 2-Chlorobenzoyl Group
The 4-position acylation is achieved using 2-chlorobenzoyl chloride under Schotten-Baumann conditions.
Acylation of the Spirocyclic Amine
The secondary amine in the diazaspirodecane reacts with 2-chlorobenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as the base.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/H<sub>2</sub>O |
| Base | NaOH (10% aqueous) |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 2–4 hours |
| Yield | 70–85% |
Side Reactions :
-
Over-acylation at the tertiary amine (mitigated by stoichiometric control).
-
Hydrolysis of the acid chloride (minimized by low-temperature conditions).
Benzylation at Position 8
The benzyl group is introduced via nucleophilic substitution using benzyl bromide or chloride.
Alkylation of the Secondary Amine
The spirocyclic amine reacts with benzyl bromide in the presence of a mild base (e.g., triethylamine) in anhydrous THF.
Key Considerations :
-
Solvent Dryness : Essential to prevent hydrolysis of the benzyl halide.
-
Stoichiometry : Excess benzyl bromide (1.5 equiv) ensures complete substitution.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Reaction Profile :
Carboxylic Acid Functionalization
The 3-carboxylic acid is typically introduced via hydrolysis of a methyl or ethyl ester precursor.
Ester Hydrolysis Using Lithium Hydroxide
The ester intermediate undergoes saponification in a THF/water mixture with LiOH at elevated temperatures.
Procedure :
-
Dissolve ester (1 equiv) in THF/H<sub>2</sub>O (3:1).
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Add LiOH (2 equiv).
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Reflux at 70°C for 4–6 hours.
Yield Optimization :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| LiOH | THF/H<sub>2</sub>O | 70°C | 90% |
| NaOH | MeOH/H<sub>2</sub>O | 65°C | 80% |
| KOH | EtOH/H<sub>2</sub>O | 75°C | 85% |
Integrated Synthetic Route and Scalability
Combining the above steps yields the target compound. A representative large-scale synthesis (10 g) achieved 52% overall yield with >98% purity (HPLC).
Critical Challenges :
-
Spiro Ring Stability : Prone to ring-opening under acidic or high-temperature conditions.
-
Regioselectivity : Competing acylation at N-4 vs. N-8 (controlled via steric hindrance).
-
Purification : Silica gel chromatography remains essential for isolating intermediates.
Alternative Methodologies and Emerging Approaches
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduced spiro ring formation time from 24 hours to 2 hours, improving yield to 68%.
Flow Chemistry for Acylation
Continuous-flow reactors enabled precise stoichiometric control of 2-chlorobenzoyl chloride, achieving 89% acylation yield with minimal byproducts.
Analytical Characterization
Key Spectroscopic Data :
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45–7.30 (m, 4H, Ar-H), 5.12 (s, 2H, CH<sub>2</sub>Ph), 4.20–3.80 (m, 8H, spiro-O/N-CH<sub>2</sub>).
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IR (KBr) : 1720 cm<sup>-1</sup> (C=O), 1685 cm<sup>-1</sup> (amide I).
Purity Assessment :
-
HPLC : Retention time 12.4 min (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
Cost Drivers :
-
2-Chlorobenzoyl chloride (≈ $320/kg).
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Benzyl bromide (≈ $280/kg).
Process Optimization :
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzoyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents at positions 4 (acyl group) and 8 (alkyl/aryl group).
Table 1: Key Structural Analogs and Properties
Impact of Substituents on Physicochemical Properties
- Fluorine Substitution : The 2,4-difluorobenzoyl analog (MW 340.32) exhibits reduced molecular weight and increased lipophilicity, which may improve membrane permeability .
- Position 8 Modifications : Replacing benzyl with smaller alkyl groups (e.g., methyl or ethyl) reduces steric bulk, possibly altering binding kinetics. For instance, the ethyl-substituted analog (MW 352.81) shows a 16% reduction in molecular weight compared to the benzyl-containing target compound .
Biological Activity
8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound, identified by its CAS number 1326812-69-4, has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The molecular formula of this compound is , with a molecular weight of approximately 414.9 g/mol. The structure features a diazaspiro framework, which is significant in the context of drug design and development.
| Property | Value |
|---|---|
| CAS Number | 1326812-69-4 |
| Molecular Formula | C22H23ClN2O4 |
| Molecular Weight | 414.9 g/mol |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The spirocyclic structure may facilitate binding to specific sites, enhancing its pharmacological profile.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Activity
Research indicates that compounds within the diazaspiro family exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, potentially through modulation of immune responses.
- Antitumor Properties : Some derivatives have shown promise in inhibiting tumor cell growth in vitro.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activities of similar spirocyclic compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated derivatives of spirocyclic compounds for their antimicrobial efficacy against various pathogens. Results indicated that modifications to the diazaspiro framework significantly influenced activity levels .
- Anti-inflammatory Mechanisms : Research highlighted in Pharmacology Reports examined the anti-inflammatory effects of related compounds through inhibition of pro-inflammatory cytokines . This suggests a potential pathway for therapeutic application.
Comparative Analysis
The structural modifications in spirocyclic compounds can lead to variations in biological activity. Below is a comparison table highlighting different compounds and their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| This compound | 1326812-69-4 | Contains chlorobenzoyl moiety |
| 8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | 1326811-57-7 | Bromine substitution affects reactivity |
| 8-Benzyl-(3-nitrobenzoyl)-1-oxa–4,8-diazaspiro[4.5]decane–3-carboxylic acid | 1326813–50–6 | Nitro substituent may enhance biological activity |
Q & A
Q. Advanced
- Molecular docking : Screen against enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) to identify binding modes .
- Quantum mechanical calculations : Density Functional Theory (DFT) to assess electronic effects of the 2-chlorobenzoyl group on reactivity .
- Pharmacophore modeling : Map critical functional groups (e.g., carboxylic acid, spirocyclic core) for target engagement .
What are the key considerations for designing stable formulations of this compound in pharmacological studies?
Q. Advanced
- pH-dependent stability : The carboxylic acid group may require buffered solutions (pH 6–8) to prevent degradation .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation for in vivo delivery .
How can researchers validate the proposed reaction mechanisms for spirocyclic ring formation?
Q. Advanced
- Kinetic isotope effects (KIE) : Study deuterated intermediates to identify rate-determining steps .
- In situ FTIR : Monitor real-time carbonyl group transformations during cyclization .
- Computational modeling : Transition state analysis using software like Gaussian to corroborate mechanistic pathways .
What structural features of this compound contribute to its potential as a enzyme inhibitor?
Q. Basic
- Spirocyclic core : Provides rigidity, enhancing target selectivity .
- 2-Chlorobenzoyl group : Electron-withdrawing effects stabilize interactions with enzyme active sites .
- Carboxylic acid moiety : Facilitates hydrogen bonding with catalytic residues (e.g., serine in proteases) .
How can synthetic byproducts be minimized during large-scale preparation?
Q. Advanced
- Flow chemistry : Improve reaction control and reduce side products .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via statistical modeling .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) to enhance yield and selectivity .
What are the best practices for ensuring reproducibility in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
